3-(Dimethylamino)cyclohex-2-en-1-one
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Overview
Description
3-(Dimethylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a cyclohexenone derivative featuring a dimethylamino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)cyclohex-2-en-1-one can be synthesized from 1,3-cyclohexanedione and dimethylamine . The reaction typically involves the condensation of these two reactants under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially incorporating continuous flow techniques and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(Dimethylamino)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)cyclohex-2-en-1-one
- 3-(Phenylamino)cyclohex-2-en-1-one
- 3-(Dimethylamino)cyclohex-2-en-1-one derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the dimethylamino group and the cyclohexenone ring. These features confer distinct chemical properties and reactivity patterns compared to similar compounds .
Properties
CAS No. |
6135-22-4 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(dimethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-9(2)7-4-3-5-8(10)6-7/h6H,3-5H2,1-2H3 |
InChI Key |
LLNZJTODFKRLIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)CCC1 |
Origin of Product |
United States |
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